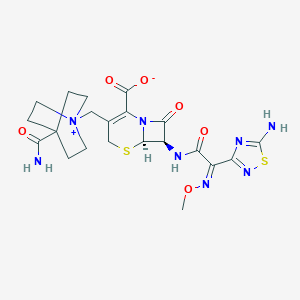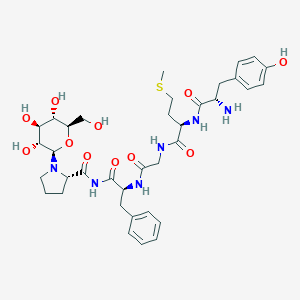![molecular formula C9H12FNO3 B037627 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-24-8](/img/structure/B37627.png)
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as 3F-MAPE, and it has been found to have a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action for 3F-MAPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, it has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and reward. This suggests that 3F-MAPE may have potential as a treatment for addiction and other mood disorders.
Biochemical And Physiological Effects
In addition to its effects on neurotransmitter systems, 3F-MAPE has also been found to have a variety of other biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism. These effects suggest that 3F-MAPE may have potential as a tool for studying the physiological effects of stress and other environmental factors on the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3F-MAPE in lab experiments is its specificity for dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders. However, there are also limitations to its use, including the fact that it may have off-target effects on other neurotransmitter systems, and that its effects may be dose-dependent.
Future Directions
There are many potential future directions for research on 3F-MAPE. One area of interest is the development of new treatments for addiction and other neurological disorders based on the compound's effects on neurotransmitter systems. Another area of interest is the study of the physiological effects of stress and other environmental factors on the body, using 3F-MAPE as a tool. Finally, there is potential for further investigation into the mechanism of action of 3F-MAPE, in order to better understand its effects on the brain and body.
Synthesis Methods
The synthesis method for 3F-MAPE involves a series of chemical reactions that result in the formation of the compound. This process begins with the reaction of 3-fluorocatechol with epichlorohydrin, which produces 3-fluoro-4-(2,3-epoxypropoxy)phenol. This intermediate product is then reacted with N-methylhydroxylamine to produce 3-fluoro-4-(2-hydroxy-3-methylamino-propoxy)phenol. Finally, this compound is reacted with sodium borohydride to produce 3F-MAPE.
Scientific Research Applications
3F-MAPE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on neurotransmitter systems, including the modulation of dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction, as well as for developing new treatments for addiction and other neurological disorders.
properties
CAS RN |
115562-24-8 |
|---|---|
Product Name |
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
InChI Key |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Canonical SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
synonyms |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



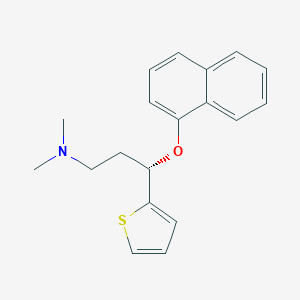

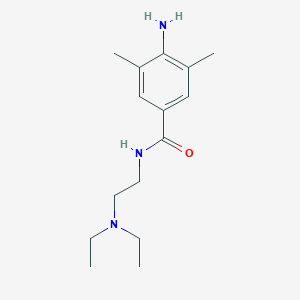




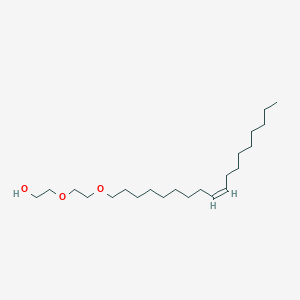

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
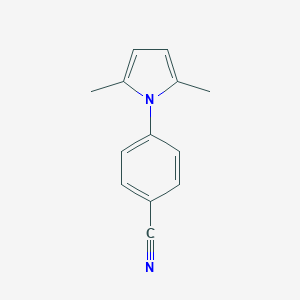
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
